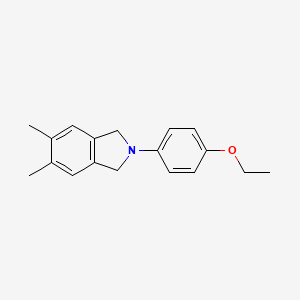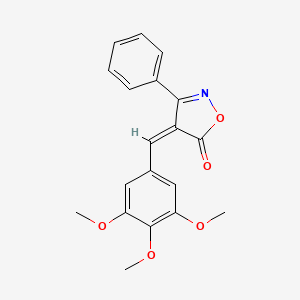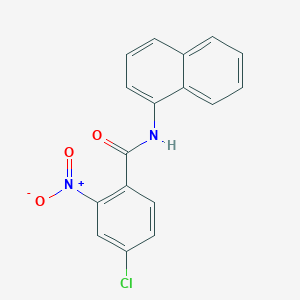![molecular formula C15H17NO2S B5811287 [(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5811287.png)
[(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid, also known as MPQA, is a synthetic compound that has been the subject of scientific research for its potential therapeutic applications.
作用机制
The exact mechanism of action of [(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways and cellular processes. [(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. [(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and physiological effects:
[(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, neuroprotection, and reduction of inflammation and oxidative stress. [(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using [(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid in lab experiments is its synthetic nature, which allows for precise control over its chemical properties and purity. However, [(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid can be difficult to synthesize and purify, which may limit its availability for research purposes. Additionally, [(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid may have off-target effects or interact with other compounds in complex biological systems, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on [(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid, including the development of more efficient synthesis methods, the identification of its molecular targets and signaling pathways, and the evaluation of its therapeutic potential in various disease models. Additionally, the use of [(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid in combination with other compounds or therapies may enhance its efficacy and reduce potential side effects. Further research is needed to fully understand the potential of [(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid as a therapeutic agent.
合成方法
[(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid can be synthesized through a multistep process that involves the reaction of 2-methyl-4-quinolinecarboxaldehyde with thiourea and propylamine. The resulting product is then treated with acetic anhydride to yield [(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid. The purity and yield of [(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid can be improved through various purification techniques, such as recrystallization and column chromatography.
科学研究应用
[(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, [(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as induce apoptosis in cancer cells. In neurodegenerative disease research, [(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In inflammation research, [(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
属性
IUPAC Name |
2-(2-methyl-3-propylquinolin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-3-6-11-10(2)16-13-8-5-4-7-12(13)15(11)19-9-14(17)18/h4-5,7-8H,3,6,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADYLEBQAYDAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=CC=CC=C2N=C1C)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-3-propylquinolin-4-ylsulfanyl)acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

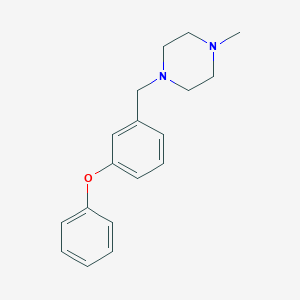
![2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5811218.png)
![3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate](/img/structure/B5811220.png)
![4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5811226.png)
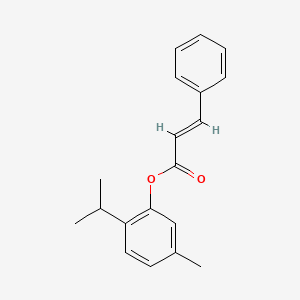
![N-methyl-2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5811241.png)
![5-[(cyclohexylcarbonyl)amino]isophthalic acid](/img/structure/B5811244.png)
![methyl 2-methyl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5811247.png)
![5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5811253.png)
![2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5811277.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5811282.png)
